molecular formula C17H12N4O5 B6034403 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6034403
M. Wt: 352.30 g/mol
InChI Key: QBTZULOTSUITAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as NAP, is a synthetic compound that has attracted the attention of researchers due to its potential applications in various fields. NAP has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to interact with proteins such as HSP70, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit anti-inflammatory effects, which may be beneficial for conditions such as arthritis and neuroinflammation. In addition, 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects, which may be useful for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its versatility. It can be used in a wide range of applications, from medicine to material science. 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity. While 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to be relatively safe in animal studies, its long-term effects on human health are not fully understood.

Future Directions

There are many potential future directions for the study of 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could be the development of novel 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based materials with unique properties. Another area of research could be the exploration of 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione's potential therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential toxicity.

Synthesis Methods

The synthesis of 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 3-nitrobenzaldehyde and barbituric acid in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions and using higher purity starting materials.

Scientific Research Applications

5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to have potential therapeutic benefits for conditions such as Alzheimer's disease, Parkinson's disease, and stroke. In agriculture, 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its ability to enhance plant growth and improve crop yield. In material science, 5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

6-hydroxy-5-[(3-nitrophenyl)iminomethyl]-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5/c22-15-14(10-18-11-5-4-8-13(9-11)21(25)26)16(23)20(17(24)19-15)12-6-2-1-3-7-12/h1-10,23H,(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTZULOTSUITAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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